OC1C2=CC (C)=CC=C2OCCC1N.Cl
. The empirical formula is C11H16ClNO2
and the molecular weight is 229.70
.
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol is a chemical compound characterized by its unique structure and potential applications in various fields, particularly in medicinal chemistry. This compound features a bicyclic structure that incorporates both benzene and oxepine rings, contributing to its biological activity and versatility as a synthetic intermediate.
The compound can be synthesized through various organic chemistry techniques, often involving the cyclization of substituted phenols and amines. It has been identified in research focusing on the synthesis of novel compounds with therapeutic properties, particularly in the context of drug development for conditions such as diabetes and neuroinflammatory diseases .
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol falls under the category of heterocyclic compounds due to the presence of oxygen in the ring structure. It is also classified as an alcohol because of the hydroxyl (-OH) group attached to the benzene moiety.
The synthesis of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol typically involves several steps:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For example, methods involving microwave-assisted synthesis can enhance reaction rates and improve yields significantly.
The molecular formula for 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol is . The structure consists of a fused benzene ring and an oxepine ring with a hydroxyl group at the 5-position.
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol can participate in several chemical reactions:
Common reagents for oxidation include potassium permanganate and chromium trioxide. For reduction processes, lithium aluminum hydride or sodium borohydride are frequently utilized.
The mechanism of action for 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol involves its interaction with specific biological targets:
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol has several scientific uses:
The exploration of oxygen-containing seven-membered heterocycles represents a significant chapter in organic and medicinal chemistry. Within this domain, 2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol emerged as a structurally unique scaffold bridging traditional benzannulated oxygen heterocycles and modern pharmacophore design. The compound belongs to the tetrahydrobenzoxepine class, characterized by a partially saturated oxepine ring fused to a benzene moiety with a critical hydroxyl substituent at the C5 position. Early interest in this structural class arose from the isolation of structurally related natural dibenzo[b,f]oxepines like pacharin and bauhiniastatins from medicinal plants such as Bauhinia purpurea and Bauhinia racemosa [4]. These natural prototypes exhibited intriguing biological profiles, including anticancer and antioxidant activities, which prompted synthetic efforts toward simplified pharmacophores with improved drug-like properties.
The synthetic pursuit of tetrahydrobenzoxepines accelerated with advances in ring-forming methodologies. Initial routes relied on multistep linear syntheses with poor stereocontrol. A transformative development came with ring-closing metathesis (RCM), enabling efficient construction of the seven-membered oxepine ring from appropriately substituted diene precursors . Concurrently, Baeyer-Villiger oxidation strategies provided access to functionalized oxepanones that could be reduced to the target alcohols [6]. The discovery of asymmetric catalytic methods, particularly for generating chiral centers adjacent to the oxepine oxygen, addressed the critical need for enantiopure materials given the profound influence of stereochemistry on biological activity [6]. These synthetic breakthroughs transformed 2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol from a chemical curiosity into a tractable scaffold for systematic medicinal chemistry exploration.
Table 1: Key Natural Dibenzo[b,f]oxepine Derivatives Influencing Tetrahydrobenzoxepine Research
Natural Compound | Source Plant | Significant Bioactivity | Structural Relevance to Synthetic Target |
---|---|---|---|
Pacharin | Bauhinia purpurea, B. racemosa | Antiproliferative (e.g., MCF-7 IC₅₀ 20 μM) | Demonstrates core oxepine framework significance |
Bauhiniastatin 4 | Bauhinia spp. | Antioxidant (DPPH IC₅₀ 32.7 μM), Anticancer | Highlights C3 hydroxylation impact on activity |
Bauhinoxepin A/B | Bauhinia saccocalyx | Antimycobacterial (MIC 6.25-12.5 μg/mL) | Validates fused oxepine ring as bioactive pharmacophore |
Yagonine | Sarcocapnos enneaphylla | Bromodomain inhibition (Brd4) | Illustrates scaffold versatility for diverse targets |
Table 2: Evolution of Synthetic Approaches to 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol
Synthetic Method | Key Features | Limitations | Impact on Scaffold Availability |
---|---|---|---|
Phenolic Cyclization | Early biomimetic routes | Low yields, limited substituent scope | Proof-of-concept access |
Ring-Closing Metathesis (RCM) | Efficient macrocycle formation, functional group tolerance | Requires Grubbs catalysts, stereochemical challenges | Enabled diverse analogue libraries |
Baeyer-Villiger Oxidation | Converts cyclohexanones to lactones | Regioselectivity issues, over-oxidation | Provided entry to C5-oxygenated derivatives |
Asymmetric Hydrogenation | Enantioselective C5 stereocontrol | Catalyst-dependent enantioselectivity | Delivered enantioenriched pharmacophores |
Reductive Amination/Ring Closure | Integrated approach to amino-alcohol derivatives | Competing reaction pathways | Facilitated hybrid scaffold generation |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: